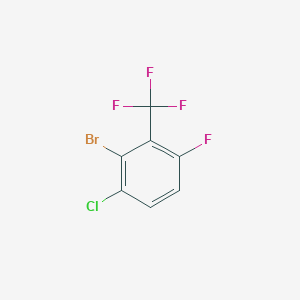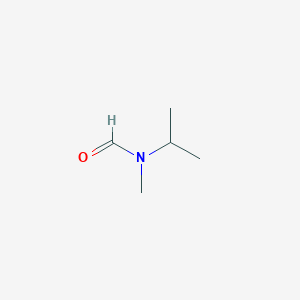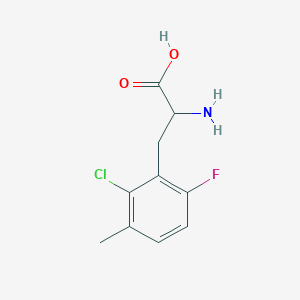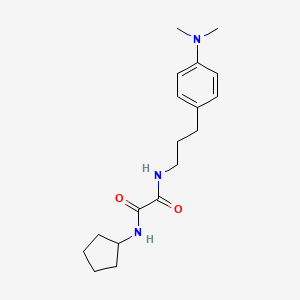
2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrClF3 . It is a derivative of benzene, which is a colorless liquid with a sweet smell . This compound is part of the family of organobromides, organochlorides, and organofluorides, which are organic compounds containing a bromine atom, a chlorine atom, and a fluorine atom, respectively .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)c1ccc(Br)cc1 . This indicates that the molecule consists of a benzene ring with bromine, chlorine, and fluorine atoms attached to it . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 154-155 °C and a density of 1.607 g/mL at 25 °C . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Organometallic Chemistry
2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene serves as a versatile precursor in the synthesis of organometallic compounds. It is instrumental in preparing synthetically useful reactions through various organometallic intermediates, demonstrating its pivotal role in organometallic chemistry and synthesis pathways (Porwisiak & Schlosser, 1996).
Electrophilic Aromatic Substitution
This compound has been utilized in the Friedel-Crafts alkylation of arenes under superacidic conditions, leading to the formation of trifluoromethylated ethanes and ethenes. This illustrates its applicability in creating complex aromatic compounds with significant yields, showcasing its potential in facilitating advanced chemical synthesis processes (Sandzhieva et al., 2016).
Coordination Chemistry
The compound is explored in the realm of coordination chemistry, where its derivatives are engaged in forming novel fluorocryptands. These fluorocryptands exhibit significant metal ion binding capabilities, opening avenues for developing new materials with unique properties, such as enhanced ionic interactions and potential applications in catalysis and material science (Plenio et al., 1997).
Fluorination Techniques
This compound is also a key player in fluorination techniques. Research shows its utility in achieving selective fluorination of aromatic compounds, contributing to the development of fluorine chemistry and the synthesis of fluorinated analogs of organic molecules. This has implications for pharmaceuticals, agrochemicals, and material sciences, where fluorine incorporation can drastically alter the properties of compounds (Fedorov et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-6-3(9)1-2-4(10)5(6)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVMQOWOTGFQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)
![2-Benzyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)

![2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650688.png)


![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2650692.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)